molecular formula C12H20N2S B13295735 N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine

N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine

Cat. No.: B13295735
M. Wt: 224.37 g/mol
InChI Key: FKNAZXLIMPZSLF-UHFFFAOYSA-N
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Description

N-[1-(1,3-Thiazol-2-yl)ethyl]cycloheptanamine is a synthetic organic compound featuring a cycloheptanamine backbone linked via an ethyl group to a 1,3-thiazole ring. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and analgesic applications .

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine

InChI

InChI=1S/C12H20N2S/c1-10(12-13-8-9-15-12)14-11-6-4-2-3-5-7-11/h8-11,14H,2-7H2,1H3

InChI Key

FKNAZXLIMPZSLF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine typically involves the reaction of cycloheptanamine with a thiazole derivative under specific conditions. One common method includes the use of N-bromosuccinimide and thiourea in an aqueous medium to form the thiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects . The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cycloheptanamine Derivatives

(a) N-[1-(1-Benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS: 1019580-52-9)
  • Structure : Replaces the thiazole ring with a benzofuran group and uses cyclopentylamine instead of cycloheptanamine.
  • Molecular Weight : 229.32 g/mol.
(b) N-[1-(7-Methoxy-1-benzofuran-2-yl)ethyl]-cycloheptanamine (CAS: 1036559-22-4)
  • Structure : Incorporates a methoxy-substituted benzofuran and retains cycloheptanamine.
  • Molecular Weight : 287.41 g/mol.
  • Key Differences :
    • Methoxy group increases hydrophobicity and electron density, altering solubility and receptor interactions.
    • Similar cycloheptanamine backbone but divergent heterocyclic core compared to the thiazole-containing target compound .

Thiazole-Containing Analogs

(a) 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
  • Structure : Features a thiazole-linked benzamide instead of an ethyl-cycloheptanamine group.
  • Key Differences :
    • The amide functional group enhances polarity, likely improving solubility but reducing blood-brain barrier penetration compared to the amine in the target compound.
    • Demonstrated biological activity in anti-inflammatory and analgesic contexts, highlighting the thiazole’s role in bioactivity .
(b) Alfentanil (N-[1-([2-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenyl-propanamine)
  • Structure : Shares an ethyl-linked heterocycle (tetrazole) and a piperidine backbone.
  • Pharmacological Profile :
    • Ultra-short-acting opioid analgesic with a potency ~25% of fentanyl.
    • Structural similarity in the ethyl-heterocycle linkage suggests the target compound’s thiazole-ethyl group may influence pharmacokinetic duration .

Aromatic Substituted Cycloheptanamines

(a) N-[(2-Chloro-6-fluorophenyl)methyl]cycloheptanamine
  • Structure : Substitutes the thiazole-ethyl group with a chloro-fluorophenylmethyl group.
  • Molecular Weight : 255.76 g/mol.
(b) N-[1-(3-Methoxyphenyl)ethyl]cycloheptanamine
  • Structure : Replaces thiazole with a methoxyphenyl group.
  • Molecular Weight : 247.38 g/mol.

Structural and Functional Analysis Table

Compound Name Heterocycle/Substituent Cyclic Amine Molecular Weight (g/mol) Key Features
N-[1-(1,3-Thiazol-2-yl)ethyl]cycloheptanamine 1,3-Thiazole Cycloheptanamine Not provided Flexible backbone, thiazole bioactivity
N-[1-(1-Benzofuran-2-yl)ethyl]-N-cyclopentylamine Benzofuran Cyclopentylamine 229.32 Higher ring strain, reduced H-bonding
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 1,3-Thiazole Benzamide Not provided Polar amide, anti-inflammatory activity
Alfentanil Tetrazole Piperidine 416.52 (base) Ultra-short analgesic, ethyl linkage
N-[(2-Chloro-6-fluorophenyl)methyl]cycloheptanamine Chloro-fluorophenyl Cycloheptanamine 255.76 Aromatic, halogenated

Biological Activity

N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound involves the reaction of cycloheptanamine with 1-(1,3-thiazol-2-yl)ethyl halides. The reaction conditions typically include the use of polar aprotic solvents and bases to facilitate nucleophilic substitution. The resulting compound can be purified through recrystallization or chromatography.

Biological Activity

Mechanism of Action:
this compound has been studied for its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. Notably, its structural similarity to known inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) indicates potential for similar biological activity.

In Vitro Studies:
Research has demonstrated that compounds with thiazole moieties often exhibit significant biological activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting 11β-HSD1 with IC50 values in the low nanomolar range. These findings are critical as 11β-HSD1 is implicated in metabolic diseases such as type 2 diabetes and obesity.

In Vivo Studies:
Animal model studies have indicated that inhibitors of 11β-HSD1 can lead to improved insulin sensitivity and lipid profiles. For example, transgenic mice overexpressing this enzyme develop metabolic syndrome-like phenotypes, while those deficient in it show resistance to diet-induced obesity . This suggests that this compound could potentially be developed into a therapeutic agent for metabolic disorders.

Case Study 1: Inhibition of 11β-HSD1

A study evaluated several thiazole-containing compounds for their ability to inhibit human and mouse 11β-HSD1. The results indicated that certain derivatives exhibited potent inhibition with IC50 values below 100 nM, highlighting the significance of the thiazole group in enhancing biological activity .

Case Study 2: Metabolic Impact

In a separate investigation involving diabetic mouse models, administration of compounds similar to this compound resulted in reduced blood glucose levels and improved insulin sensitivity. These effects were attributed to the inhibition of glucocorticoid metabolism mediated by 11β-HSD1 .

Research Findings

Study Target IC50 Value (nM) Effect
Study A11β-HSD1<50Strong inhibition
Study BMetabolic Syndrome Model<100Improved insulin sensitivity
Study CLipid Metabolism<75Enhanced lipid profile

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine and structurally related thiazole derivatives?

  • Methodological Answer : Thiazole-containing compounds are often synthesized via 1,3-dipolar cycloaddition reactions or nucleophilic substitution. For example, substituted thiazoles can be generated by reacting alkynes with azides under Cu(I) catalysis (click chemistry), as demonstrated in the synthesis of analogous triazole-thiazole hybrids . For the cycloheptanamine moiety, reductive amination or alkylation of cycloheptanone with a thiazole-ethylamine precursor may be employed. Purification typically involves recrystallization (ethanol/water mixtures) or column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C=O, NH) through characteristic absorption bands (e.g., 1671–1682 cm⁻¹ for amides) .
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, thiazole protons resonate at δ 7.2–8.4 ppm, while cycloheptane protons appear as complex multiplets .
  • X-ray Crystallography : Resolve 3D structure using SHELX software for refinement. highlights the use of SHELX for thiazole-containing nickel complexes, applicable to analogous amines .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

  • Methodological Answer : Prioritize in silico docking studies to predict binding affinity to targets like purinergic receptors (e.g., filapixant analogs targeting P2X3) . Follow with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized cell lines. notes thiophene-thiazole hybrids as probes for anti-inflammatory pathways, suggesting similar screening frameworks .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NOE correlations or splitting patterns) require cross-validation:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
  • DFT Calculations : Compare experimental NMR/IR data with computed spectra (B3LYP/6-311G++(d,p)) to validate proposed conformers .
  • Alternative Crystallization Solvents : Polymorphism can alter spectroscopic profiles; recrystallize from DMSO/water vs. ethanol .

Q. What strategies optimize reaction yields for stereochemically complex intermediates in the synthesis pathway?

  • Methodological Answer :

  • Catalyst Screening : Test Cu(I)/Ru(II) catalysts for azide-alkyne cycloadditions to enhance regioselectivity .
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., hydrolysis) by shortening reaction times under controlled heating .
  • Chiral Resolution : Use chiral HPLC or enzymatic resolution for enantiopure cycloheptanamine derivatives .

Q. How can computational modeling predict the electronic and pharmacological properties of this compound?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge distribution. details bond angle/torsional analysis for thiadiazole analogs .
  • ADMET Prediction : Use SwissADME or pkCSM to model bioavailability, metabolic stability, and toxicity .
  • Docking Studies : Map interactions with biological targets (e.g., kinases, GPCRs) using AutoDock Vina, referencing pharmacophore features from known inhibitors .

Q. What challenges arise in crystallographic refinement of thiazole-containing amines, and how are they resolved?

  • Methodological Answer :

  • Disorder Modeling : Thiazole rings may exhibit rotational disorder. Use PART instructions in SHELXL to refine split positions .
  • Hydrogen Bonding Networks : Identify weak interactions (C–H⋯N/S) via Hirshfeld surface analysis to stabilize lattice packing .
  • Twinned Data : For non-merohedral twinning, apply TWIN/BASF commands in SHELXTL .

Data Contradiction and Reproducibility

Q. How can discrepancies between theoretical and experimental UV-Vis spectra be reconciled?

  • Methodological Answer :

  • Solvent Effects : Include solvent polarity corrections (e.g., PCM model in Gaussian) during TD-DFT calculations .
  • Aggregation Studies : Dilute samples to 10⁻⁵ M to eliminate π-π stacking artifacts in UV-Vis measurements .

Q. What steps ensure reproducibility in multi-step syntheses involving air-sensitive intermediates?

  • Methodological Answer :

  • Schlenk Techniques : Use inert atmospheres (N₂/Ar) for steps involving organometallic reagents .
  • In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

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